molecular formula C15H11NO2 B11870341 3,4-Dimethylbenzo[g]quinoline-5,10-dione CAS No. 161237-39-4

3,4-Dimethylbenzo[g]quinoline-5,10-dione

Cat. No.: B11870341
CAS No.: 161237-39-4
M. Wt: 237.25 g/mol
InChI Key: MXDHBCCAQVBBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylbenzo[g]quinoline-5,10-dione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylbenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 3,4-dimethylaniline and phthalic anhydride, the compound can be synthesized through a series of steps involving condensation, cyclization, and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Functionalized quinoline derivatives with diverse chemical properties.

Scientific Research Applications

3,4-Dimethylbenzo[g]quinoline-5,10-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzo[g]quinoline-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone moiety can undergo redox reactions, influencing cellular processes and pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[g]quinoline: A parent compound with a similar structure but lacking the dimethyl and quinone functionalities.

    2,3-Dimethylbenzo[g]quinoline-5,10-dione: A structural isomer with different methyl group positions.

    Naphthoquinone derivatives: Compounds with similar quinone moieties but different aromatic ring structures.

Uniqueness

3,4-Dimethylbenzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern and quinone functionality, which confer distinct chemical and biological properties

Properties

CAS No.

161237-39-4

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3,4-dimethylbenzo[g]quinoline-5,10-dione

InChI

InChI=1S/C15H11NO2/c1-8-7-16-13-12(9(8)2)14(17)10-5-3-4-6-11(10)15(13)18/h3-7H,1-2H3

InChI Key

MXDHBCCAQVBBFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.